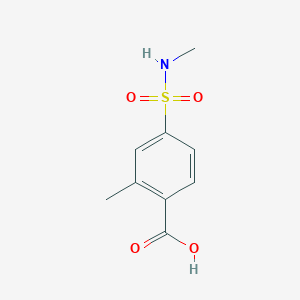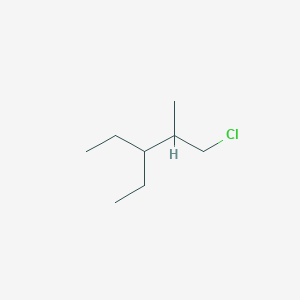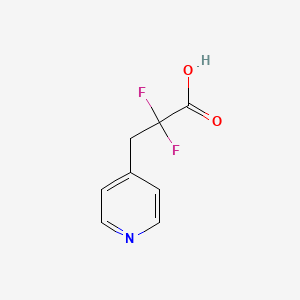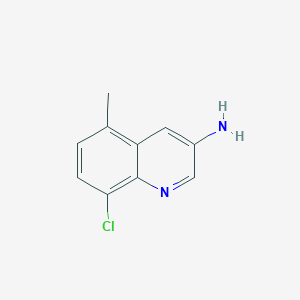
8-Chloro-5-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methylquinolin-3-amine is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methylquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methylquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
8-Chloro-5-methylquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar applications.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methylquinolin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine and methyl groups can influence its binding affinity and specificity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the methyl group at the 5th position.
5-Methylquinoline: Lacks the chlorine atom at the 8th position.
3-Aminoquinoline: Lacks both the chlorine and methyl groups.
Uniqueness
8-Chloro-5-methylquinolin-3-amine is unique due to the specific combination of substituents on the quinoline ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
8-chloro-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3 |
InChI Key |
SEYMBNMONCBZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


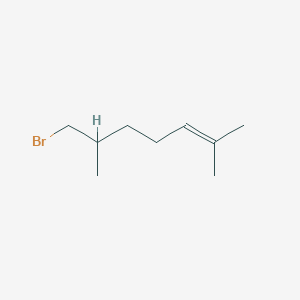

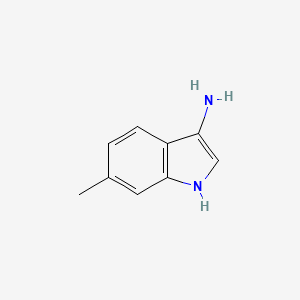

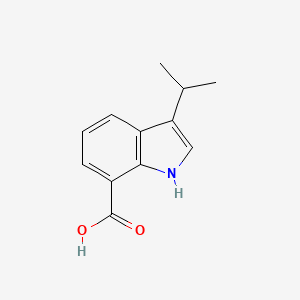
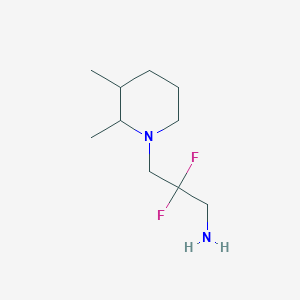
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
methanol](/img/structure/B13186258.png)

![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
